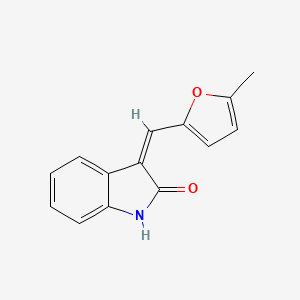
JWH-210 (Indole-d5) 4-Hydroxypentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-210 (Indole-d5) 4-Hydroxypentyl is a synthetic cannabinoid and a labeled metabolite of JWH-210. It is a monohydroxy analog and primary urinary metabolite of JWH-210, a synthetic cannabinoid found in several blends of the herbal mixture Spice . The compound is used as a certified reference material in various analytical applications, including forensic and toxicological analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-210 (Indole-d5) 4-Hydroxypentyl involves the hydroxylation of the alkyl side chain of JWH-210. This hydroxylation typically occurs in the liver, where the compound is metabolized . The synthetic route involves the use of deuterium-labeled indole to produce the labeled metabolite .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques. The compound is produced in a controlled environment to ensure high purity and consistency. The final product is typically provided as a solution in methanol, with a concentration of 100 μg/mL .
Chemical Reactions Analysis
Types of Reactions
JWH-210 (Indole-d5) 4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These products are often used in further analytical and research applications .
Scientific Research Applications
JWH-210 (Indole-d5) 4-Hydroxypentyl is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of JWH-210 (Indole-d5) 4-Hydroxypentyl involves its interaction with cannabinoid receptors in the body. The compound binds to the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of natural cannabinoids . This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
Comparison with Similar Compounds
Similar Compounds
JWH-210: The parent compound of JWH-210 (Indole-d5) 4-Hydroxypentyl, which is also a synthetic cannabinoid.
JWH-250: Another synthetic cannabinoid with a similar structure and function.
JWH-122: A related compound with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The labeled compound allows for more accurate quantitation and analysis of JWH-210 metabolites in biological samples .
Properties
Molecular Formula |
C26H27NO2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3/i6D,7D,12D,13D,17D |
InChI Key |
QRNSSTWZDKYLOO-HKUKTWOQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)CC)[2H])[2H] |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




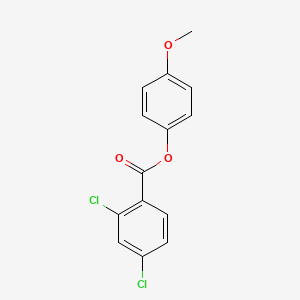

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

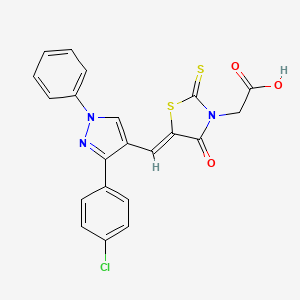
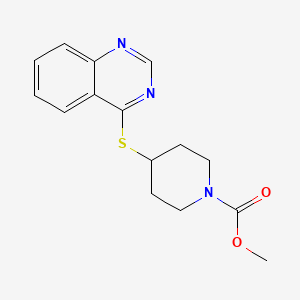
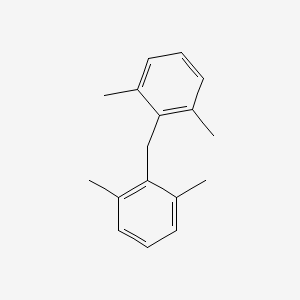
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
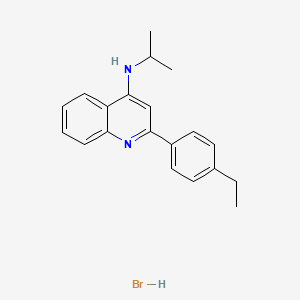
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
